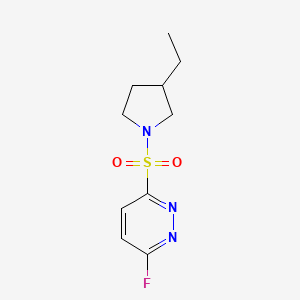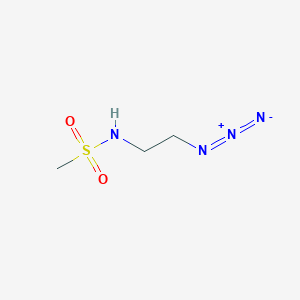
N-(2-azidoethyl)methanesulfonamide
Overview
Description
“N-(2-azidoethyl)methanesulfonamide” is a chemical compound with the molecular formula C3H8N4O2S. It is related to methanesulfonamide, which is used in the synthesis of important organic reagents . Methanesulfonamide has a linear formula of CH3SO2NH2 and a molecular weight of 95.12 .
Synthesis Analysis
The synthesis of sulfonamides, including “N-(2-azidoethyl)methanesulfonamide”, can be achieved through various methods. One classic approach involves the reaction of sulfonyl chlorides with an amine . Another method involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents . The cyclization of N-(2-azidoethyl)-sulfonamides can occur spontaneously under certain conditions .Molecular Structure Analysis
The molecular structure of “N-(2-azidoethyl)methanesulfonamide” is derived from its molecular formula C3H8N4O2S. It is related to methanesulfonamide, which has a SMILES string of CS(N)(=O)=O .Chemical Reactions Analysis
The azido group in “N-(2-azidoethyl)methanesulfonamide” can participate in various chemical reactions. For instance, the azido gauche effect in 1,2-diazidoethane and N-(2-azidoethyl)ethanamide has been theoretically studied . The intramolecular rearrangement of azides is also a potent synthetic route to a sought-after amine functionality .Scientific Research Applications
Synthesis and Characterization
N-(2-azidoethyl)methanesulfonamide is a versatile compound used in various scientific research applications, particularly in the field of organic synthesis. This compound serves as a key intermediate in the synthesis of sulfonamide derivatives and their complexes, which have been explored for their antibacterial activities. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes have been investigated, showing significant activity against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).
Catalytic Asymmetric Synthesis
In catalytic asymmetric synthesis, derivatives of N-(2-azidoethyl)methanesulfonamide have been used as ligands to achieve high enantiomeric excess in reactions. A notable example is the use of 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, which have shown to be effective in catalyzing asymmetric alkylzinc additions to aldehydes, providing an important method for creating chiral compounds (Wipf & Wang, 2002).
Cross-Coupling Reactions
The compound also finds application in the field of cross-coupling reactions, where it is used to avoid genotoxic reagents and byproducts. A practical example includes the Pd-catalyzed N-arylation of methanesulfonamide, demonstrating a high-yielding and general methodology for coupling with aryl bromides and chlorides. This approach mitigates concerns related to genotoxic impurities, marking a significant advancement in safer chemical synthesis processes (Rosen et al., 2011).
Environmental and Industrial Applications
Beyond the realm of organic synthesis, N-(2-azidoethyl)methanesulfonamide and its derivatives play a crucial role in environmental and industrial applications. For example, methanesulfonic acid, closely related to the derivatives of N-(2-azidoethyl)methanesulfonamide, is highlighted for its utility in various electrochemical processes due to its solubility, conductivity, and low toxicity, offering environmentally favorable alternatives for industrial applications (Gernon et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that methanesulfonate esters, a group to which n-(2-azidoethyl)methanesulfonamide belongs, are biological alkylating agents . These agents interact with various intracellular targets, and the structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Mode of Action
N-(2-azidoethyl)methanesulfonamide, as a methanesulfonate ester, likely undergoes fission at the alkyl-oxygen bond, reacting within the intracellular milieu . This reaction is facilitated by the structure of the alkyl group, which can vary around the carbon atom adjacent to the oxygen atom .
Biochemical Pathways
Methanesulfonate esters, including n-(2-azidoethyl)methanesulfonamide, are known to be biological alkylating agents . Alkylating agents can interfere with DNA replication and RNA transcription, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (16418) and boiling point (2561ºC at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
As a biological alkylating agent, it is likely to interfere with DNA replication and RNA transcription, potentially leading to cell death or altered cellular function .
properties
IUPAC Name |
N-(2-azidoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMDGUTXLHAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


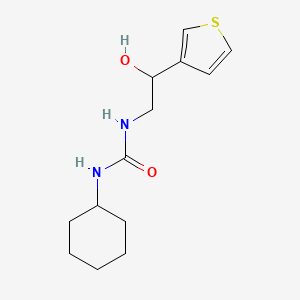
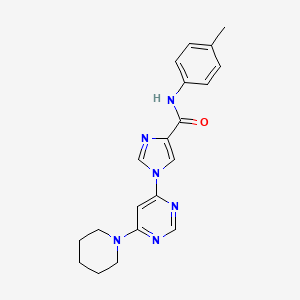
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)


![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
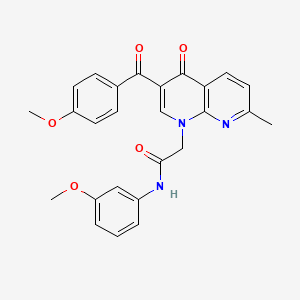
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)
